2-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride
Description
Structural Identity and Nomenclature
2-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride is a fluorinated aromatic amine with the molecular formula C₉H₁₂FN·HCl and a molecular weight of 189.66 g/mol . Its IUPAC name reflects its substitution pattern: a fluorine atom at the para-position (C4) and a methyl group at the meta-position (C3) on the benzene ring, with an ethylamine side chain at C1. The hydrochloride salt form enhances stability and solubility for research applications.
Key identifiers include:
| Property | Value/Descriptor |
|---|---|
| SMILES | CC1=C(C=CC(=C1)CCN)F.Cl |
| InChI | InChI=1S/C₉H₁₂FN.ClH/c1-7-6-8(4-5-11)2-3-9(7)10;/h2-3,6H,4-5,11H2,1H3;1H |
| CAS Number | 1375068-38-4 |
| PubChem CID | 71758225 |
| Synonyms | 4-Fluoro-3-methylphenethylamine hydrochloride |
The planar aromatic ring and electron-withdrawing fluorine substituent influence its electronic properties, while the methyl group introduces steric effects.
Position within Phenethylamine Derivative Framework
This compound belongs to the substituted phenethylamine class, characterized by a benzene ring linked to an ethylamine side chain. Unlike simpler phenethylamines (e.g., dopamine or tyramine), its structure features dual functionalization:
- Fluorine at C4: Enhances lipophilicity and metabolic stability.
- Methyl at C3: Modulates steric interactions and electron density.
Comparative analysis with parent phenethylamine:
| Feature | Phenethylamine | 2-(4-Fluoro-3-methylphenyl)ethan-1-amine |
|---|---|---|
| Molecular Formula | C₈H₁₁N | C₉H₁₂FN |
| Substituents | None | 4-Fluoro, 3-methyl |
| LogP (Predicted) | 1.14 | 2.38 |
| Aromatic Ring Electronics | Electron-rich | Electron-deficient (due to -F) |
Such modifications align with trends in medicinal chemistry to optimize bioavailability and target binding.
Historical Context in Organic Chemistry Research
The synthesis of fluorinated phenethylamines emerged prominently in the late 20th century, driven by advances in nucleophilic fluorination and catalytic C–H activation. While this compound itself was first cataloged in 2012, its development parallels broader efforts to exploit fluorine’s unique properties:
- 1960s–1980s : Friedel-Crafts alkylation and Swarts reactions enabled early fluorinated aromatic intermediates.
- 2000s–Present : Transition metal catalysis (e.g., Pd, Cu) refined regioselective fluorination, allowing precise substitution patterns.
This compound’s design likely originated from structure-activity relationship (SAR) studies on psychoactive phenethylamines, where fluorination was found to modulate serotonin receptor affinity.
Significance in Fluorinated Aromatic Compound Studies
Fluorine’s electronegativity and small atomic radius make it pivotal in aromatic systems:
- Electronic Effects : The C–F bond withdraws electron density, stabilizing the aromatic ring via negative hyperconjugation . This increases resistance to electrophilic substitution, as seen in reduced reactivity toward nitration or sulfonation.
- Lipophilicity : Fluorine enhances membrane permeability, making the compound a candidate for central nervous system (CNS) drug prototypes.
- Metabolic Stability : Fluorination blocks cytochrome P450-mediated oxidation at the para-position, prolonging half-life.
Comparative data on fluorinated vs. non-fluorinated analogs:
| Property | 2-(4-Fluoro-3-methylphenyl)ethan-1-amine | 3-Methylphenethylamine |
|---|---|---|
| Aromatic Ring HOMA Index | 0.989 | 0.992 |
| LogP | 2.38 | 1.89 |
| Metabolic Half-Life (in vitro) | 6.7 h | 2.1 h |
These attributes underscore its utility in probing fluorinated aromatic systems’ physicochemical and biological behaviors.
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-7-6-8(4-5-11)2-3-9(7)10;/h2-3,6H,4-5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNJPLSUFZPVKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-38-4 | |
| Record name | 2-(4-fluoro-3-methylphenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination from 4-Fluoro-3-methylbenzaldehyde
- Starting Material: 4-Fluoro-3-methylbenzaldehyde
- Key Reaction: Reductive amination with ammonia or amine sources to introduce the ethanamine side chain.
- Typical Conditions: Use of reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation under controlled pH to avoid over-reduction.
- Notes: Industrial scale synthesis often employs continuous flow reactors and automated platforms to optimize yield and purity.
Alternative Synthetic Approach via Substituted Ethylamines
- Some patents describe synthetic sequences involving cyclopropyl intermediates and thiazole derivatives where the 2-(4-fluoro-3-methylphenyl)ethan-1-amine moiety is a key intermediate or salt form (e.g., crystalline hydrochloride salt).
- These methods involve multi-step synthesis including halogenation, amination, and salt formation stages to obtain crystalline forms with high purity suitable for pharmaceutical applications.
Reaction Conditions and Yields
Purification and Characterization
- Purification: Silica gel column chromatography and crystallization are common methods to purify the free amine and its hydrochloride salt.
- Crystallization Solvents: Ethanol, ethyl acetate, or mixtures with hexane are preferred for salt crystallization.
- Characterization: NMR (1H, 13C), MS, and elemental analysis confirm structure and purity. Crystalline hydrochloride salts show distinct melting points and enhanced stability.
Detailed Research Findings and Notes
- The hydrochloride salt form of 2-(4-Fluoro-3-methylphenyl)ethan-1-amine exhibits improved stability and handling properties compared to the free base, making it preferred for pharmaceutical applications.
- Industrial synthesis emphasizes reaction scalability and reproducibility, often employing continuous flow chemistry to maintain consistent quality and yield.
- The presence of fluorine and methyl substituents on the phenyl ring influences the electronic properties and reactivity of the amine, which requires careful control of reaction conditions to avoid side reactions.
Summary Table of Preparation Methods
Biological Activity
2-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride, commonly referred to as a phenethylamine derivative, has garnered attention in pharmacological research due to its potential biological activity. This compound's structural characteristics, particularly the presence of a fluorine atom and a methyl group on the phenyl ring, suggest it may interact with various biological targets, including neurotransmitter receptors and enzymes.
Chemical Structure and Properties
The molecular formula for this compound is C9H12ClFN. The compound features an ethylamine backbone with a para-fluoro and meta-methyl substitution on the phenyl ring. These modifications are crucial as they influence the compound's lipophilicity, binding affinity, and overall biological activity.
Research indicates that this compound may function as an agonist or antagonist for specific neurotransmitter receptors. The exact mechanism involves modulation of receptor activity, which can lead to various physiological responses. For instance, it may influence dopaminergic and serotonergic pathways, which are critical in mood regulation and neuropsychiatric disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity to several receptor types. For example, it has shown promising results in modulating trace amine-associated receptor 1 (TAAR1), which is implicated in mood disorders .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5 to 20 µM .
Case Study 1: Neuropharmacological Effects
A study focusing on the neuropharmacological effects of this compound revealed its potential in alleviating symptoms associated with anxiety and depression in animal models. The compound was administered in varying doses, resulting in significant behavioral changes indicative of anxiolytic properties .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of the compound against a range of pathogens. The results indicated that the compound could inhibit bacterial growth effectively, suggesting its potential use as a therapeutic agent in treating infections caused by resistant strains .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine | Methoxy group instead of methyl | Alters electronic properties |
| 1-(4-Fluoro-3-propoxyphenyl)ethan-1-amine | Propoxy group instead of methyl | Changes solubility and reactivity |
| 1-(3-Fluoro-4-methylphenyl)ethan-1-amine | Fluorine and methyl groups positioned differently | Different reactivity due to substitution pattern |
This comparison highlights how subtle changes in functional groups can significantly affect biological activity and interactions with molecular targets.
Scientific Research Applications
Scientific Research Applications
The compound has shown potential in several research domains:
-
Pharmacological Research:
- Research indicates that 2-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride may act as an agonist or antagonist for neurotransmitter receptors, particularly in the dopaminergic and serotonergic systems. This suggests potential applications in treating mood disorders and neuropsychiatric conditions .
-
Antimicrobial Activity:
- Preliminary studies have demonstrated moderate antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µM .
-
Neuropharmacological Effects:
- Case studies have indicated its efficacy in alleviating symptoms of anxiety and depression in animal models, suggesting its potential as an anxiolytic agent .
-
Analytical Chemistry:
- The compound can be utilized as a standard reference material for analytical methods aimed at detecting similar phenethylamine derivatives in biological samples.
Synthesis and Production
Synthesis Methods:
The synthesis of this compound typically involves:
- Fluorination: Introduction of the fluorine atom into the aromatic ring.
- Alkylation: Formation of the ethanamine side chain.
- Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
These steps require careful control of reaction conditions to ensure high yield and purity .
Industrial Production:
For large-scale production, automated reactors are employed to optimize efficiency, safety, and cost-effectiveness. Key considerations include raw material selection, reaction conditions, and purification methods .
Receptor Interactions:
In vitro studies have shown that this compound exhibits significant binding affinity to various receptor types, particularly trace amine-associated receptor 1 (TAAR1), which is implicated in mood regulation .
Antimicrobial Studies:
The compound's antimicrobial efficacy was assessed against multiple pathogens, indicating potential therapeutic applications in treating infections caused by resistant strains .
Case Study 1: Neuropharmacological Effects
A study demonstrated that administering varying doses of the compound resulted in significant behavioral changes in animal models, indicative of its anxiolytic properties. This highlights its potential role in treating anxiety disorders .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the compound's ability to inhibit bacterial growth effectively. The results suggest its potential use as a therapeutic agent against infections caused by resistant bacterial strains .
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogs
Substituent Variations on the Phenyl Ring
The target compound’s substituents (4-fluoro, 3-methyl) are distinct from analogs with methoxy, nitro, or chloro groups. Key comparisons include:
Table 1: Substituent and Molecular Property Comparison
Key Observations :
- Electron Effects : Fluorine (electron-withdrawing) and methyl (electron-donating) in the target compound create a balanced electronic profile. Methoxy groups (e.g., 2C-D ) enhance electron density, while nitro or chloro substituents (e.g., 2-(2,5-dimethoxy-4-nitrophenyl) ) increase electrophilicity.
- Linker Variations: Phenoxy-linked analogs (e.g., ) exhibit distinct conformational flexibility compared to phenyl-ethylamines.
Pharmacological Implications
- Serotonin Receptor Affinity: Methoxy-substituted phenylalkylamines (e.g., 2C-D ) are known serotonin receptor agonists. The target compound’s fluorine and methyl groups may alter binding kinetics due to reduced electron density and steric effects.
- Dopaminergic Activity : 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (dopamine HCl ) highlights the importance of catechol hydroxyl groups for dopaminergic activity, which the target compound lacks.
- NMDA Receptor Modulation : Analogs like 2-(4-(benzyloxy)-3-methoxyphenyl)ethan-1-amine may interact with NMDA receptors, suggesting that substituent bulk and polarity influence receptor selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
